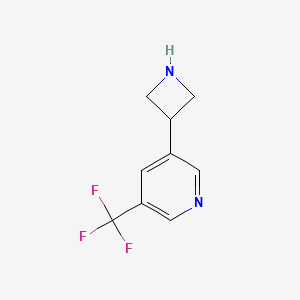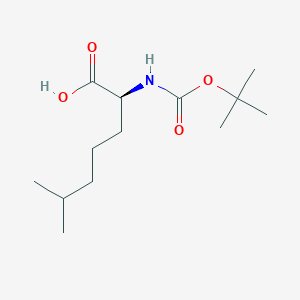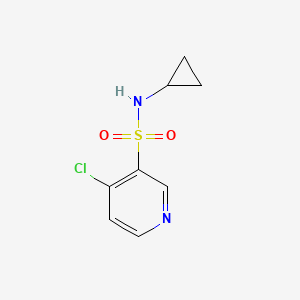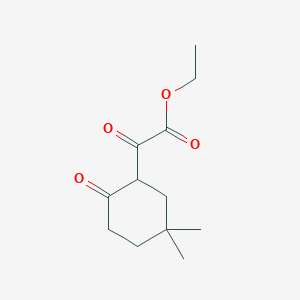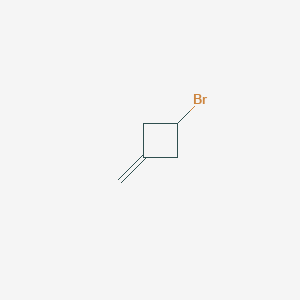
Cyclobutane, 1-bromo-3-methylene-(7CI,8CI,9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclobutane, 1-bromo-3-methylene-(7CI,8CI,9CI) is an organic compound with the molecular formula C5H7Br. It is a derivative of cyclobutane, where a bromine atom is attached to the first carbon and a methylene group is attached to the third carbon. This compound is known for its unique structure and reactivity, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cyclobutane, 1-bromo-3-methylene-(7CI,8CI,9CI) can be synthesized through several methods. One common synthetic route involves the bromination of 3-methylene-cyclobutanol. The reaction typically requires a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position .
Industrial Production Methods
In industrial settings, the production of Cyclobutane, 1-bromo-3-methylene-(7CI,8CI,9CI) may involve continuous flow processes to enhance efficiency and yield. The use of advanced reactors and optimized reaction conditions can lead to large-scale production of this compound with high purity .
Análisis De Reacciones Químicas
Types of Reactions
Cyclobutane, 1-bromo-3-methylene-(7CI,8CI,9CI) undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Addition Reactions: The methylene group can participate in addition reactions with electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form cyclobutene derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar solvents.
Addition: Electrophiles such as hydrogen halides (HX) or halogens (X2) in non-polar solvents.
Elimination: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.
Major Products
Substitution: Formation of cyclobutane derivatives with different functional groups.
Addition: Formation of halogenated or alkylated cyclobutane derivatives.
Elimination: Formation of cyclobutene derivatives.
Aplicaciones Científicas De Investigación
Cyclobutane, 1-bromo-3-methylene-(7CI,8CI,9CI) has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Cyclobutane, 1-bromo-3-methylene-(7CI,8CI,9CI) involves its reactivity towards nucleophiles and electrophiles. The bromine atom and methylene group provide reactive sites for various chemical transformations. The compound can interact with molecular targets through covalent bonding, leading to the formation of new chemical entities. The pathways involved in these reactions depend on the specific reagents and conditions used .
Comparación Con Compuestos Similares
Similar Compounds
Cyclobutane, 1-chloro-3-methylene: Similar structure but with a chlorine atom instead of bromine.
Cyclobutane, 1-iodo-3-methylene: Similar structure but with an iodine atom instead of bromine.
Cyclobutane, 1-bromo-2-methylene: Similar structure but with the methylene group at the second position.
Uniqueness
Cyclobutane, 1-bromo-3-methylene-(7CI,8CI,9CI) is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of both a bromine atom and a methylene group in the cyclobutane ring makes it a versatile intermediate in organic synthesis .
Propiedades
Fórmula molecular |
C5H7Br |
|---|---|
Peso molecular |
147.01 g/mol |
Nombre IUPAC |
1-bromo-3-methylidenecyclobutane |
InChI |
InChI=1S/C5H7Br/c1-4-2-5(6)3-4/h5H,1-3H2 |
Clave InChI |
YGPKSFISHDZFTK-UHFFFAOYSA-N |
SMILES canónico |
C=C1CC(C1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


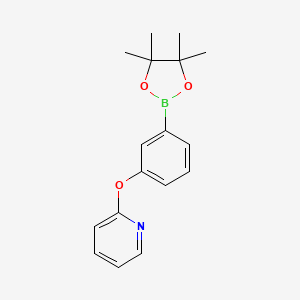

![2-Chloro-3-methyl-4-((1S,3S,5R)-1,3,7-trihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)benzonitrile](/img/structure/B12946163.png)
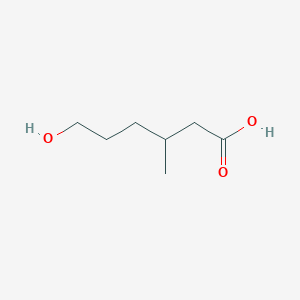
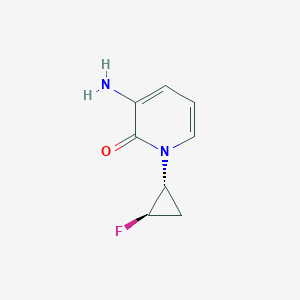
![7-Fluoro-5-hydroxy-[1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonamide](/img/structure/B12946191.png)

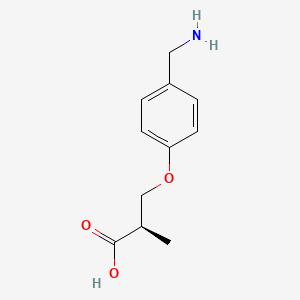

![2-Chloro-3-methyl-4-((1R,3s,5S)-1,3,5-trihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)benzonitrile](/img/structure/B12946217.png)
